![molecular formula C8H10ClNO2S B2561193 methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride CAS No. 2126161-81-5](/img/structure/B2561193.png)
methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride
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Overview
Description
Methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 2126161-81-5 . It has a molecular weight of 219.69 . The IUPAC name for this compound is methyl 5,6-dihydro-4H-thieno [2,3-c]pyrrole-2-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO2S.ClH/c1-11-8 (10)6-2-5-3-9-4-7 (5)12-6;/h2,9H,3-4H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Acylation and Synthesis of Photochromic Compounds The scientific research on methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride includes studies on its synthesis and applications in creating photochromic compounds. A notable study by Krayushkin et al. (2002) explored the influence of catalysts, acid chlorides, and solvents on the regioselective acylation of a closely related compound, methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. This study found conditions for regioselective acylation processes, leading to the synthesis of thienopyrrole-based photochromes for the first time (Krayushkin et al., 2002). Yarovenko et al. (2003) further detailed the acylation process, noting that using AlCl3 allows regioselective introduction of the acyl group into specific positions of thienopyrrole, showcasing the versatility in modifying this compound for various applications (Yarovenko et al., 2003).
Antileukemic Activity and Heterocyclic Synthesis Research also extends into the antileukemic activity of derivatives of thienopyrrole. Ladurée et al. (1989) synthesized 5-substituted derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate and investigated their antileukemic activity. This study demonstrated that certain derivatives exhibit significant antileukemic activity, highlighting the potential therapeutic applications of these compounds (Ladurée et al., 1989).
Novel Heterocyclic Skeletons and Fluorescent Compounds Further advancements in the chemistry of thienopyrrole derivatives were made by Galenko et al. (2016), who achieved high-yield synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates. This synthesis introduced unprecedented heterocyclic skeletons, demonstrating the compound's potential in creating new materials with unique properties (Galenko et al., 2016).
Safety And Hazards
properties
IUPAC Name |
methyl 5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.ClH/c1-11-8(10)6-2-5-3-9-4-7(5)12-6;/h2,9H,3-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWNXOVWWALERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride |
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